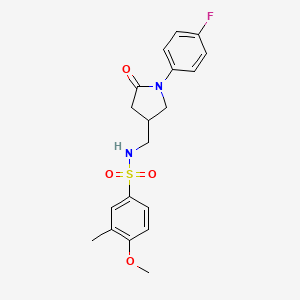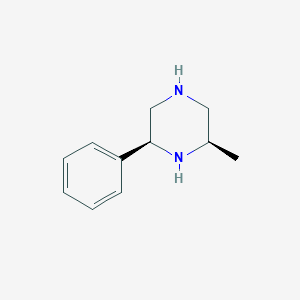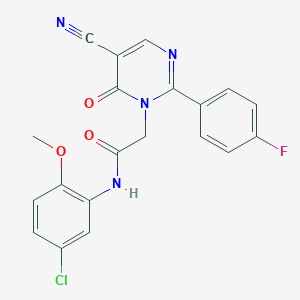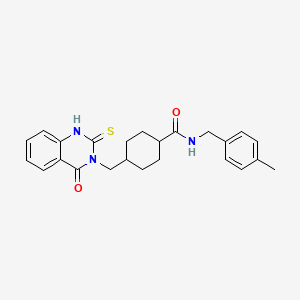![molecular formula C21H21FN4O2 B2512378 7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415570-16-8](/img/structure/B2512378.png)
7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound is a quinazolinone derivative that has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of tyrosine kinases, which are involved in various cellular processes, including cell growth and differentiation. It has also been found to bind to and activate G protein-coupled receptors, which are involved in various physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one has been shown to have various biochemical and physiological effects. For example, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and pain by inhibiting the activity of specific enzymes and receptors. Additionally, this compound has been found to have anti-viral properties by inhibiting the replication of specific viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a useful tool for studying the role of these molecules in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one. One direction is to further investigate its mechanism of action and identify specific targets for its inhibitory activity. Another direction is to explore its potential use in drug development for various diseases, including cancer, inflammation, and viral infections. Additionally, future research could focus on developing more efficient and reliable synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one involves the reaction of 7-fluoro-3-nitroquinazolin-4-one with 1-(2-pyridin-3-ylacetyl)piperidine-4-carboxylic acid followed by reduction with palladium on carbon. This method has been described in detail in several scientific studies and has been found to be an efficient and reliable method for synthesizing this compound.
Aplicaciones Científicas De Investigación
7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one has been extensively studied for its potential use in drug development. It has been found to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases and G protein-coupled receptors. This compound has also been shown to have anti-cancer, anti-inflammatory, and anti-viral properties in various in vitro and in vivo studies.
Propiedades
IUPAC Name |
7-fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-3-4-18-19(11-17)24-14-26(21(18)28)13-15-5-8-25(9-6-15)20(27)10-16-2-1-7-23-12-16/h1-4,7,11-12,14-15H,5-6,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMOJSJZNXPHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2512296.png)



![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)
![ethyl 2-(4-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2512305.png)
![3-Fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B2512306.png)





![N-(3,5-difluorophenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2512318.png)